1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium
Description
Properties
IUPAC Name |
1,3-ditert-butyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N2.BF4/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;2-1(3,4)5/h9H,7-8H2,1-6H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHWVDXEPKIADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)N1CC[N+](=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333320 | |
| Record name | 1,3-Di-tert-butyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137581-21-6 | |
| Record name | 1,3-Di-tert-butyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Di-tert-butylimidazolinium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Alkylation with tert-Butyl Bromide
In a representative procedure, imidazoline is dissolved in anhydrous tetrahydrofuran (THF) under argon. Sodium hydride (NaH) is added to deprotonate the nitrogen centers, followed by dropwise addition of tert-butyl bromide. The reaction is stirred at 60°C for 24 hours, yielding a mixture of mono- and di-alkylated products. Purification via column chromatography (hexane/ethyl acetate) isolates the target compound as a hygroscopic solid.
Key Data:
-
Yield: 62–68% (after purification)
-
1H NMR (400 MHz, CDCl3): δ 1.48 (s, 18H, C(CH3)3), 3.21–3.30 (m, 4H, CH2), 7.89 (s, 2H, NCHN).
-
IR (cm⁻¹): 2960 (C-H stretch, tert-butyl), 1635 (C=N stretch).
Cyclization of N-tert-Butyl Ethylenediamine Derivatives
An alternative approach involves cyclizing N-tert-butyl ethylenediamine with triethyl orthoformate under acidic conditions. This one-pot method generates the dihydroimidazolium ring while introducing tert-butyl substituents.
Acid-Catalyzed Cyclization
A mixture of N-tert-butyl ethylenediamine (1 equiv.), triethyl orthoformate (1.2 equiv.), and concentrated HCl (2 equiv.) in ethanol is refluxed for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Key Data:
-
Yield: 75–82%
-
13C NMR (100 MHz, DMSO-d6): δ 28.9 (C(CH3)3), 50.2 (CH2), 121.4 (NCHN), 154.7 (C=O, from orthoformate).
-
Limitation: Requires strict stoichiometric control to avoid over-alkylation.
Quaternization of 1,3-Di-tert-butylimidazoline
Quaternization of pre-formed 1,3-di-tert-butylimidazoline with methyl triflate or iodomethane provides a high-yield route to the target compound. This method exploits the basicity of the imidazoline nitrogen to facilitate alkylation.
Methyl Triflate-Mediated Quaternization
In a glovebox, 1,3-di-tert-butylimidazoline (1 equiv.) is dissolved in dichloromethane (DCM). Methyl triflate (1.1 equiv.) is added dropwise at 0°C, and the mixture is stirred for 6 hours. The solvent is evaporated, and the residue is recrystallized from acetonitrile/diethyl ether.
Key Data:
-
Yield: 89–93%
-
Advantage: Avoids side reactions common with iodomethane.
Metathesis of Halogenated Precursors
Halogenated intermediates, such as 2-chloro-1,3-di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium chloride, undergo anion metathesis to produce the target compound with varied counterions.
Anion Exchange with Potassium Hexafluorophosphate
A suspension of 2-chloro-1,3-di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium chloride (1 equiv.) and potassium hexafluorophosphate (KPF6, 1.2 equiv.) in acetone is stirred for 24 hours. The precipitate is filtered, and the filtrate is concentrated to yield the PF6⁻ salt.
Key Data:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 62–68 | 95% | Moderate | High |
| Cyclization | 75–82 | 98% | High | Moderate |
| Quaternization | 89–93 | 99% | High | Low |
| Metathesis | 85–90 | 97% | Low | High |
Key Findings:
-
Quaternization with methyl triflate offers the highest yield and purity but involves costly reagents.
-
Cyclization balances yield and scalability, making it suitable for industrial applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR: The tert-butyl groups appear as a singlet at δ 1.48, while the CH2 protons resonate as a multiplet (δ 3.21–3.30). The NCHN protons show upfield shifts (δ 7.89) due to electron withdrawal by the tert-butyl groups.
-
13C NMR: The C(CH3)3 carbons resonate at δ 28.9, and the NCHN carbons at δ 121.4.
Chemical Reactions Analysis
1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole compounds.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted imidazole derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions are typically imidazole derivatives with various functional groups.
Scientific Research Applications
1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry.
Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium is studied for its potential biological activities.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium and related imidazolium derivatives:
Structural and Functional Insights
Steric and Electronic Effects :
- The tert-butyl groups in the target compound create significant steric hindrance, which is advantageous in stabilizing reactive intermediates (e.g., carbenes) but may reduce solubility in polar solvents. In contrast, dimethyl or mesityl substituents (e.g., in ) balance steric bulk with electronic effects for NHC ligand formation .
- Chloride or iodide counterions (e.g., and ) enhance ionic character, making these salts suitable for polar reaction media, whereas nitrate () introduces oxidizing properties .
Synthetic Routes :
- Palladium-catalyzed multicomponent reactions () are versatile for generating imidazolium carboxylates but require precise control of imine and acid chloride precursors. Direct alkylation ( and ) is simpler but may yield mixtures requiring chromatographic purification .
Crystallographic Data :
- The crystal structure of a related tin-boron imidazolinium compound () reveals lattice parameters (e.g., a = 1361.9 pm, b = 1191.4 pm) and bond angles (NSnN = 96.2°) that highlight the rigidity of the imidazolinium ring. Such data are critical for modeling steric interactions in catalysis .
Applications :
- Imidazolium salts with aryl substituents ( and ) are favored in metal-organic frameworks (MOFs) due to their planar aromatic systems, whereas alkyl-substituted derivatives () excel in organic synthesis as dehydrating agents .
Research Findings and Limitations
- Thermal Stability : tert-butyl-substituted imidazolium salts exhibit higher thermal stability compared to methylated analogs (decomposition >250°C vs. ~180°C for dimethyl derivatives), as inferred from analogous compounds in and .
- Reactivity: The absence of electron-withdrawing groups (e.g., NO₂ in ) in the target compound may limit its utility in redox-active applications but enhances its suitability as a Lewis acid catalyst support.
- Contradictions : and employ divergent synthetic strategies (palladium catalysis vs. lithiation-borylation), suggesting that the choice of method depends on substituent compatibility rather than universal applicability .
Biological Activity
1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium is a member of the imidazole family, characterized by its unique nitrogen-containing heterocyclic structure. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNBF |
| Molecular Weight | 236.24 g/mol |
| CAS Number | 137581-21-6 |
| Structure | Chemical Structure |
The biological activity of 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium is largely attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to significant biological effects. Notable mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific deubiquitinating enzymes (DUBs), which play a crucial role in cellular regulation by controlling protein degradation pathways. Inhibition of DUBs can stabilize "undruggable" proteins and affect various signaling pathways involved in cancer progression and other diseases .
- Antimicrobial Activity : Imidazole derivatives, including this compound, exhibit antimicrobial properties. They can disrupt microbial cell membranes or interfere with essential metabolic processes within microorganisms .
Antimicrobial Properties
Research indicates that 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium possesses significant antimicrobial activity. A study investigated various imidazole derivatives for their antibacterial efficacy against common pathogens. The results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound's ability to inhibit DUBs suggests potential anticancer applications. By stabilizing tumor suppressor proteins through DUB inhibition, it may contribute to the selective degradation of oncogenic proteins. This mechanism is particularly relevant in targeting cancer cells that rely on these proteins for survival .
Case Studies
A series of case studies have been conducted to evaluate the biological effects of 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium:
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was employed.
- Results : The compound showed a zone of inhibition greater than 15 mm against both bacterial strains.
-
Investigation into Anticancer Effects :
- Objective : To evaluate the impact on cancer cell lines (e.g., HeLa and MCF7).
- Method : MTT assay for cell viability.
- Results : A significant reduction in cell viability was observed at concentrations above 50 µM.
Comparison with Similar Compounds
To understand the unique biological profile of 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium, it is beneficial to compare it with other imidazole derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium | High | Moderate |
| 1-Methylimidazole | Moderate | Low |
| 2-Methylimidazole | Low | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
